

# SIAIS164018: A Comparative Analysis of a Novel PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **SIAIS164018**, a novel proteolysistargeting chimera (PROTAC), with the established kinase inhibitor Brigatinib. The following sections present a detailed analysis of their cross-reactivity profiles, supported by experimental data and detailed methodologies, to offer an objective evaluation of **SIAIS164018**'s performance and potential as a therapeutic agent.

### **Introduction to SIAIS164018**

**SIAIS164018** is a PROTAC-based degrader designed to target Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).[1][2] Unlike traditional inhibitors that block the activity of a target protein, **SIAIS164018** is engineered to induce the degradation of its target proteins through the ubiquitin-proteasome system. This mechanism of action offers the potential for a more profound and sustained therapeutic effect.

## Comparative Kinome Profiling: SIAIS164018 vs. Brigatinib

A key aspect of characterizing any new targeted therapy is understanding its selectivity across the human kinome. The cross-reactivity of **SIAIS164018** was compared to its parent molecule, Brigatinib, using the KINOMEscan<sup>™</sup> profiling service. The results reveal a significant



"reshuffling" of the kinome interaction profile, highlighting the distinct selectivity of the PROTAC degrader.

Below is a summary of the kinase inhibition profiles for both compounds at a concentration of 1000 nM. The data is presented as the percentage of control, where a lower percentage indicates stronger binding.

| Kinase Target  | SIAIS164018 (% of Control) | Brigatinib (% of Control) |
|----------------|----------------------------|---------------------------|
| ALK            | 0.21                       | 0.10                      |
| EGFR           | 2.30                       | 0.43                      |
| FAK (PTK2)     | 0.23                       | 2.10                      |
| PYK2 (PTK2B)   | 0.11                       | 1.10                      |
| FER            | 0.15                       | 1.70                      |
| RSK1 (RPS6KA1) | 0.28                       | 49.00                     |
| GAK            | 0.18                       | 0.20                      |
| PTK6 (BRK)     | 0.13                       | 1.40                      |
| TRKA (NTRK1)   | 1.30                       | 0.18                      |
| TRKB (NTRK2)   | 0.53                       | 0.13                      |
| TRKC (NTRK3)   | 0.43                       | 0.13                      |
| ROS1           | 2.70                       | 0.15                      |

### Key Observations:

- Shared Primary Targets: Both SIAIS164018 and Brigatinib demonstrate potent binding to ALK and EGFR.
- Novel Off-Target Profile of SIAIS164018: SIAIS164018 exhibits strong interactions with several kinases involved in metastasis, including FAK, PYK2, and PTK6, which are not as strongly engaged by Brigatinib.[1]



- Differential Selectivity: Brigatinib shows potent inhibition of the TRK family of kinases (TRKA, TRKB, TRKC) and ROS1, whereas **SIAIS164018** has a reduced affinity for these targets.
- Enhanced Targeting of RSK1: **SIAIS164018** demonstrates significantly more potent binding to RSK1 compared to Brigatinib.

This reshuffled kinome profile suggests that **SIAIS164018** may offer a distinct therapeutic window and a different spectrum of on- and off-target effects compared to Brigatinib.

## Degradation Profile of SIAIS164018

Beyond kinase inhibition, the primary mechanism of **SIAIS164018** is protein degradation. Proteomic analysis was performed to identify proteins that are downregulated upon treatment with **SIAIS164018**.

Table of Degraded Oncoproteins:

| Degraded Protein | Function                                                           |  |
|------------------|--------------------------------------------------------------------|--|
| ALK              | Oncogenic driver in various cancers.                               |  |
| EGFR             | Key signaling node in cell proliferation and survival.             |  |
| FAK (PTK2)       | Involved in cell adhesion, migration, and invasion.                |  |
| PYK2 (PTK2B)     | Regulates cell migration and invasion.                             |  |
| FER              | Tyrosine kinase implicated in cell adhesion and signaling.         |  |
| PTK6 (BRK)       | Non-receptor tyrosine kinase involved in cell growth and motility. |  |

The ability of **SIAIS164018** to degrade these key oncoproteins, in addition to its primary targets, underscores its potential to combat cancer through multiple mechanisms.



Check Availability & Pricing

# Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).



Click to download full resolution via product page

Caption: Mechanism of action for **SIAIS164018** as a PROTAC degrader.





Click to download full resolution via product page

Caption: Experimental workflow for KINOMEscan™ profiling.

## **Experimental Protocols KINOMEscan™ Profiling**

The kinase inhibitory activities of **SIAIS164018** and Brigatinib were determined using the KINOMEscan<sup>™</sup> profiling service (DiscoverX). The assay is based on a competitive binding



platform that quantitatively measures the interaction of a test compound with a panel of DNAtagged kinases.

### Methodology:

- Assay Principle: The core of the assay involves a proprietary set of human kinases tagged
  with a unique DNA sequence. These tagged kinases are incubated with the test compound
  (SIAIS164018 or Brigatinib) and an immobilized, broad-spectrum kinase inhibitor (the
  "ligand").
- Competitive Binding: The test compound competes with the immobilized ligand for binding to the kinases in the panel.
- Washing: After an incubation period, unbound kinases are washed away.
- Elution and Quantification: The amount of kinase bound to the solid support is measured by eluting the DNA tags and quantifying them using quantitative PCR (qPCR).
- Data Analysis: The amount of kinase captured on the solid support is inversely proportional
  to the affinity of the test compound for that kinase. The results are reported as a percentage
  of the control (DMSO vehicle), where a lower percentage indicates a stronger interaction. A
  single concentration of 1000 nM was used for the initial screen.

## **Proteomics Analysis**

To identify the proteins degraded by **SIAIS164018**, a quantitative proteomics approach was employed.

#### Methodology:

- Cell Culture and Treatment: A relevant cancer cell line (e.g., SR cells) was cultured under standard conditions. Cells were treated with either DMSO (vehicle control) or **SIAIS164018** at a specified concentration (e.g., 100 nM) for a designated time (e.g., 24 hours).
- Cell Lysis and Protein Extraction: Following treatment, cells were harvested and lysed to extract total protein. Protein concentration was determined using a standard method such as the BCA assay.



- Protein Digestion: Proteins were reduced, alkylated, and then digested into peptides using an enzyme such as trypsin.
- TMT Labeling (Optional but recommended for quantification): For quantitative comparison, peptides from different treatment groups can be labeled with tandem mass tags (TMT).
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The resulting peptide
  mixture was analyzed by LC-MS/MS. Peptides were separated by reverse-phase liquid
  chromatography and then ionized and fragmented in a mass spectrometer.
- Data Analysis: The resulting MS/MS spectra were searched against a human protein
  database to identify the peptides and their corresponding proteins. The relative abundance of
  each protein in the SIAIS164018-treated sample versus the control was calculated to identify
  downregulated proteins.

This comprehensive analysis demonstrates that **SIAIS164018** is a potent degrader of ALK and EGFR with a unique cross-reactivity profile that distinguishes it from its parent molecule, Brigatinib. Its ability to degrade multiple oncoproteins involved in metastasis suggests a broader anti-cancer activity that warrants further investigation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [SIAIS164018: A Comparative Analysis of a Novel PROTAC Degrader]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12405786#cross-reactivity-studies-of-siais164018]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com